molecular formula C9H11NO3S B2367633 Methyl 3-amino-6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxylate CAS No. 2490432-89-6

Methyl 3-amino-6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxylate

Cat. No.: B2367633
CAS No.: 2490432-89-6
M. Wt: 213.25
InChI Key: JYBMGXUDRRZYCM-UHFFFAOYSA-N
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Description

Methyl 3-amino-6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxylate is a heterocyclic compound that features a thieno[3,2-c]pyran ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-2-thiophenecarboxylate derivatives with suitable reagents to form the thieno[3,2-c]pyran ring system . The reaction conditions often include heating in the presence of formic acid or other cyclizing agents .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure high yield and purity, possibly using continuous flow reactors or other scalable techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thieno[3,2-c]pyran ring .

Mechanism of Action

The mechanism of action of Methyl 3-amino-6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the derivatives of the compound being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thieno[3,2-c]pyran derivatives and related heterocyclic systems such as thieno[3,2-d]pyrimidines .

Uniqueness

Methyl 3-amino-6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxylate is unique due to its specific ring structure and the presence of both amino and ester functional groups.

Properties

IUPAC Name

methyl 3-amino-6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3S/c1-12-9(11)8-7(10)5-4-13-3-2-6(5)14-8/h2-4,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYBMGXUDRRZYCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(S1)CCOC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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